Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate
Brand Name: Vulcanchem
CAS No.: 898753-56-5
VCID: VC2302994
InChI: InChI=1S/C15H20O4/c1-5-19-14(17)15(2,3)10-13(16)11-6-8-12(18-4)9-7-11/h6-9H,5,10H2,1-4H3
SMILES: CCOC(=O)C(C)(C)CC(=O)C1=CC=C(C=C1)OC
Molecular Formula: C15H20O4
Molecular Weight: 264.32 g/mol

Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate

CAS No.: 898753-56-5

Cat. No.: VC2302994

Molecular Formula: C15H20O4

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate - 898753-56-5

Specification

CAS No. 898753-56-5
Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
IUPAC Name ethyl 4-(4-methoxyphenyl)-2,2-dimethyl-4-oxobutanoate
Standard InChI InChI=1S/C15H20O4/c1-5-19-14(17)15(2,3)10-13(16)11-6-8-12(18-4)9-7-11/h6-9H,5,10H2,1-4H3
Standard InChI Key USRHLJVNWGMDAD-UHFFFAOYSA-N
SMILES CCOC(=O)C(C)(C)CC(=O)C1=CC=C(C=C1)OC
Canonical SMILES CCOC(=O)C(C)(C)CC(=O)C1=CC=C(C=C1)OC

Introduction

Chemical Structure and Properties

Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate belongs to the class of esters, characterized by an ethyl ester group, a dimethyl-substituted carbon backbone, and a 4-methoxyphenyl ketone moiety. The compound features a butyrate (butanoate) derivative with two methyl groups at the second carbon position and a para-methoxy-substituted phenyl group attached to the carbonyl at the fourth position.

Basic Identification

The compound is characterized by the following identifiers:

  • CAS Number: 898753-56-5

  • Molecular Formula: C₁₅H₂₀O₄

  • Molecular Weight: 264.32 g/mol

  • IUPAC Name: ethyl 4-(4-methoxyphenyl)-2,2-dimethyl-4-oxobutanoate

Structural Identifiers

Various structural identifiers provide unique representations of the compound's chemical structure:

Identifier TypeValue
InChIInChI=1S/C15H20O4/c1-5-19-14(17)15(2,3)10-13(16)11-6-8-12(18-4)9-7-11/h6-9H,5,10H2,1-4H3
InChIKeyUSRHLJVNWGMDAD-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)C(C)(C)CC(=O)C1=CC=C(C=C1)OC

These identifiers enable precise identification and database retrieval of the compound across chemical repositories and literature .

Physical and Chemical Properties

The physical and chemical properties of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate significantly influence its behavior in various chemical environments and applications:

  • Physical State: Typically a colorless to pale yellow solid at room temperature

  • Solubility: Generally soluble in organic solvents due to its ester nature and moderate polarity

  • Stability: Stable under standard laboratory conditions but may be reactive under specific chemical environments

The compound contains several functional groups that contribute to its chemical reactivity:

  • An ethyl ester group (-COOC₂H₅)

  • A ketone group (-C=O)

  • A methoxy group (-OCH₃) attached to the phenyl ring

  • Two methyl groups at the α-position of the ester functionality

Synthesis Methods

Several synthetic approaches have been documented for preparing Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate, with variations in reagents, conditions, and yields.

General Synthetic Routes

The synthesis of this compound typically involves specialized organic chemistry reactions:

  • Esterification approach: Starting from 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid with ethanol in the presence of an acid catalyst such as sulfuric acid, under reflux conditions.

  • Beta-carbonyl ester chemistry: Recent patent literature describes a method involving the reaction of β-carbonyl esters with sulfonium ylides in the presence of Lewis acids, which may be applicable to this compound or its structural analogs .

Modern Synthesis Developments

A Chinese patent (CN116947636A) describes an innovative method for preparing 2-acyl-4-oxo-butyrate derivatives, which may be applicable to the synthesis of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate. The method features:

  • Reaction of β-carbonyl esters with sulfonium ylides

  • Use of Lewis acid catalysts

  • Reaction under air atmosphere at 85-95°C for 20-25 hours

  • Processing through ethyl acetate dilution, water washing, and chromatographic purification

This method is reported to offer advantages including chemical selectivity, readily available starting materials, high yields, mild reaction conditions, and wide substrate scope .

Chemical Reactions and Reactivity

Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate can participate in various chemical transformations due to its functional group diversity.

Synthetic Applications

The compound serves as a valuable building block for synthesizing more complex molecules. Its participation in domino transformation reactions could lead to heterocyclic compounds, similar to the transformation of isoxazoles to pyrroles described in related literature . This reactivity makes it a potential precursor for various pharmaceutical intermediates.

Research Applications

Scientific investigations involving Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate span multiple fields, highlighting its versatility and utility.

Synthetic Organic Chemistry

The compound's unique structure makes it valuable in various synthetic pathways:

  • Heterocyclic synthesis: Potential precursor in transformations leading to pyrrole derivatives, similar to those documented in domino transformation research of isoxazoles to 2,4-dicarbonylpyrroles .

  • Building block chemistry: Serves as an important intermediate in multistep organic synthesis routes.

Structure-Activity Relationships

The specific arrangement of functional groups in this compound may contribute to its biological behavior:

  • The 4-methoxyphenyl group can influence binding affinity and specificity toward biological targets

  • The dimethyl substitution at the alpha position of the ester provides steric hindrance that affects reactivity

  • The ester functionality offers a site for potential prodrug development

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate, a comparison with structurally related compounds proves instructive.

Structural Analogs

Several compounds share structural similarities but differ in specific substitution patterns:

CompoundKey Structural DifferencesDistinctive Properties
Ethyl 4-(4-methoxyphenyl)-4-oxobutyrateLacks the dimethyl substitution at C-2Different reactivity at the α-position
Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutyrateContains an additional methoxy groupEnhanced polarity and potential for different binding interactions
Methyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrateContains a methyl ester instead of ethyl esterSlightly different physical properties and hydrolysis rates

The unique combination of the dimethyl substitution at C-2 with the 4-methoxyphenyl group at the ketone position distinguishes Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate from its analogs, potentially conferring specific chemical reactivity and biological properties .

SupplierCatalog NumberPurityPackagingPrice Range (as of 2021)
Rieke Metals757497%Amber glass bottle$618-1514 for 2-5g
Matrix Scientific104268Not specified1-2g$517-851
American Custom ChemicalsCHM007090495%1g$1079.35

These commercial offerings demonstrate the compound's relevance in research applications .

Analytical Characterization

Analytical techniques provide essential data for structure confirmation and purity assessment of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate.

Spectroscopic Analysis

Multiple spectroscopic methods are applicable for characterization:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR would show characteristic signals for:

      • Aromatic protons (δ ~6.8-7.9 ppm)

      • Methoxy group (δ ~3.8 ppm)

      • Ethyl ester protons (quartet at δ ~4.1 ppm and triplet at δ ~1.2 ppm)

      • Dimethyl groups (δ ~1.3-1.4 ppm)

    • ¹³C NMR would display signals for carbonyl carbons (δ ~170-200 ppm), aromatic carbons (δ ~110-160 ppm), and aliphatic carbons

  • Mass Spectrometry:

    • Expected molecular ion peak at m/z 264

    • Fragmentation pattern including loss of ethoxy group and cleavage of the 4-methoxybenzoyl group

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) provide effective methods for purity assessment and monitoring reaction progress in syntheses involving this compound.

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